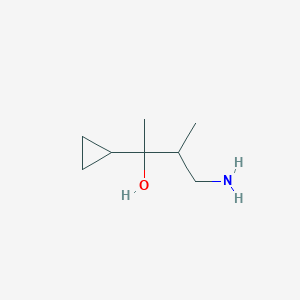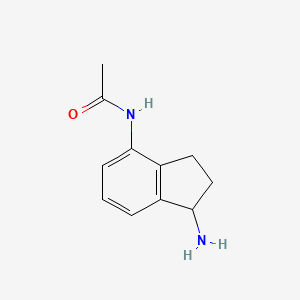
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that features a thiolane ring attached to a triazole ring
Métodos De Preparación
The synthesis of 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of thiolane derivatives with triazole precursors under specific conditions. One common method involves the use of thiolane-3-carboxylic acid, which is reacted with hydrazine to form the corresponding hydrazide. This hydrazide is then cyclized with formamide to yield the triazole ring, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring typically yields sulfoxides or sulfones, while substitution reactions can yield a variety of alkylated or acylated triazole derivatives.
Aplicaciones Científicas De Investigación
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(Thiolan-3-yl)piperidine-4-carboxylic acid hydrochloride: This compound features a piperidine ring instead of a triazole ring, resulting in different chemical and biological properties.
1-(Thiolan-3-yl)piperazine dihydrochloride:
1-(Thiolan-3-yl)cyclopropylmethanol:
The uniqueness of this compound lies in its combination of the thiolane and triazole rings, which confer specific chemical and biological properties that are distinct from those of the similar compounds listed above.
Propiedades
Fórmula molecular |
C6H10N4S |
|---|---|
Peso molecular |
170.24 g/mol |
Nombre IUPAC |
1-(thiolan-3-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H10N4S/c7-6-8-4-10(9-6)5-1-2-11-3-5/h4-5H,1-3H2,(H2,7,9) |
Clave InChI |
OGZPDCXXWUTLPI-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1N2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



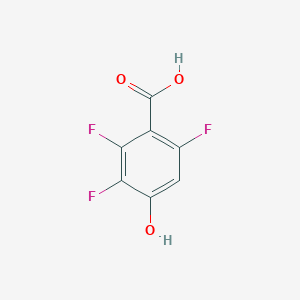
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
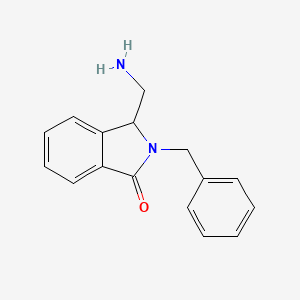
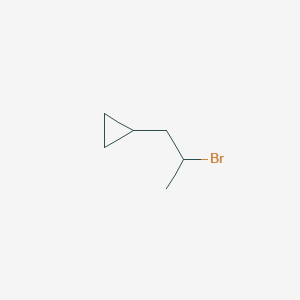
![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
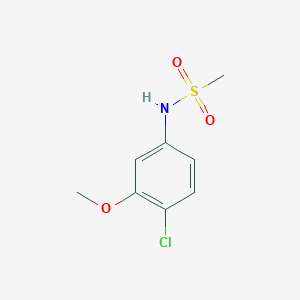
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
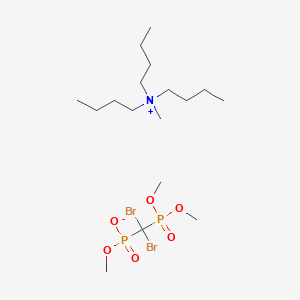
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)


